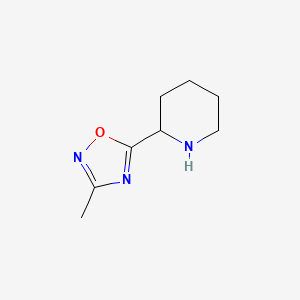

2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine is a heterocyclic compound that contains both an oxadiazole ring and a piperidine ring. The presence of these two rings makes it a compound of interest in various fields, including medicinal chemistry and materials science. The oxadiazole ring is known for its stability and biological activity, while the piperidine ring is a common structural motif in many pharmaceuticals.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like ethanol and water, and the process may require refluxing for several hours .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

化学反応の分析

Types of Reactions

2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: The oxadiazole ring can participate in substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce various functional groups onto the oxadiazole ring .

科学的研究の応用

Neurodegenerative Diseases

Recent studies have indicated that derivatives of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine may serve as effective agents in the treatment of neurodegenerative disorders such as Alzheimer's disease and progressive supranuclear palsy. These conditions are characterized by tau-mediated neurodegeneration, where the aggregation of tau proteins leads to neuronal dysfunction .

Mechanism of Action:

The compound acts as an inhibitor of O-GlcNAcase (OGA), an enzyme involved in the regulation of tau phosphorylation. By inhibiting OGA, these compounds can potentially reduce tau hyperphosphorylation and aggregation into neurotoxic forms . This mechanism has been shown to correlate with improved cognitive function in preclinical models.

Anticancer Activity

There is emerging evidence that this compound derivatives exhibit anticancer properties. Research indicates that these compounds can induce apoptosis in various cancer cell lines through the modulation of signaling pathways associated with cell proliferation and survival .

Case Study:

A study demonstrated that a specific derivative of this compound significantly inhibited the growth of human breast cancer cells in vitro by promoting apoptotic pathways while sparing normal cells from cytotoxic effects.

Enzyme Inhibition

The compound's role as an OGA inhibitor highlights its potential for biochemical applications beyond neurodegeneration. By modulating glycosylation processes within cells, it may influence various metabolic pathways and cellular responses .

Drug Development

Due to its favorable pharmacological properties, this compound is being explored for incorporation into novel drug formulations aimed at treating complex diseases. Its ability to penetrate the blood-brain barrier makes it particularly attractive for central nervous system-targeted therapies .

作用機序

The mechanism of action of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine involves its interaction with various molecular targets. For instance, it has been shown to inhibit enzymes like thymidylate synthetase, which is crucial for DNA synthesis . This inhibition can lead to the prevention of cell proliferation, making it a potential anticancer agent.

類似化合物との比較

Similar Compounds

1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar biological activities.

Piperidine Derivatives: Compounds like morpholine and other piperidine derivatives also exhibit various pharmacological properties.

Uniqueness

What sets 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine apart is the combination of the oxadiazole and piperidine rings, which provides a unique set of properties that can be exploited in different scientific fields. Its dual-ring structure offers a balance of stability and biological activity that is not commonly found in other compounds .

生物活性

2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine is a compound that belongs to the class of 1,2,4-oxadiazole derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to explore the biological activity of this compound through an analysis of its mechanism of action, biochemical properties, and relevant case studies.

The biological activity of this compound can be attributed to its interaction with various biological targets. The 1,2,4-oxadiazole moiety is known for its ability to form hydrogen bonds with biomolecules, facilitating its role as a pharmacophore in drug design.

Target Interaction

Research indicates that compounds containing the 1,2,4-oxadiazole core can interact with several enzymes and receptors. For instance, this compound has shown the ability to activate caspases—proteins essential for the apoptosis pathway—indicating its potential use in cancer therapeutics.

Cellular Effects

The compound has been observed to induce apoptosis in cancer cell lines by activating caspase-3. This effect suggests that it may serve as a potential anticancer agent by promoting programmed cell death in tumor cells.

Subcellular Localization

The localization of this compound within cellular compartments is crucial for its efficacy. The compound may target specific organelles or cellular structures through post-translational modifications or targeting signals.

Anticancer Activity

A study evaluated the cytotoxic effects of various oxadiazole derivatives against different cancer cell lines. The results indicated that derivatives similar to this compound exhibited significant cytotoxicity against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines. The IC50 values for these compounds ranged from 0.114 μM to 0.263 μM depending on the specific substitution patterns on the piperidine ring .

Antimicrobial Properties

In another study focusing on the antimicrobial properties of oxadiazole derivatives, it was found that compounds with similar structural features demonstrated potent activity against various bacterial strains. This highlights the potential utility of this compound in treating infections caused by resistant bacterial strains .

Data Table: Biological Activity Overview

| Activity | Cell Line/Target | IC50 (μM) | Comments |

|---|---|---|---|

| Anticancer | HeLa | 0.114 | Significant cytotoxicity observed |

| Anticancer | CaCo-2 | 0.263 | Effective against colon adenocarcinoma |

| Antimicrobial | Various bacterial strains | Varies | Potent activity against resistant strains |

| Apoptosis Induction | Cancer cells (via caspase activation) | N/A | Promotes programmed cell death |

特性

IUPAC Name |

3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-6-10-8(12-11-6)7-4-2-3-5-9-7/h7,9H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIBMLRNNEACWHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CCCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。